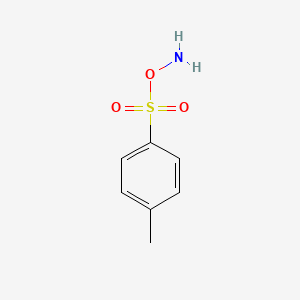

O-tosylhydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-tosylhydroxylamine is a chemical compound used in various chemical reactions . It is often used as an aminating agent .

Synthesis Analysis

This compound has been used in the synthesis of secondary amides from ketones via the Beckmann rearrangement . It has also been used in the synthesis of nitriles from aldehydes . In another study, 5-Amino-1-benzyloxytetrazole was aminated with this compound to yield the highly energetic 1,5-diaminotetrazole-4N-oxide .Molecular Structure Analysis

The molecular formula of this compound is C12H17NO5S . The average mass is 287.332 Da and the monoisotopic mass is 287.082733 Da .Chemical Reactions Analysis

This compound has been used in the direct N-Me aziridination reaction of olefins . It has also been used in the amination of 5-Amino-1-benzyloxytetrazole .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Heterocycles : N-Methyl-O-tosylhydroxylamine is effective for the direct α-oxytosylation of carbonyl compounds, leading to heterocyclic products. This reaction is notable for its smooth progression at room temperature and high functional group tolerance in substrates, with specific regioselectivity observed for primary over secondary and tertiary centers (John et al., 2007).

Biological Applications

- Antibacterial Activity : A method using O-tosylhydroxylamine for preparing tosylates of N-amino-derivatives of various condensed pyridines has been developed. These derivatives display antibacterial properties, suggesting potential applications in medicinal chemistry (Paronikyan et al., 2013).

Chemical Properties and Applications

O-Alkyl-D-glucopyranosylamines and Derivatives : O-alkyl-n-glucopyranosylamines, prepared via alkylation of glucose and amino group exchange, are being tested as chiral templates, particularly for asymmetric peptide syntheses (Goebel & Ugi, 1991).

Oxime Synthesis : O-TBS-N-tosylhydroxylamine has been used in an efficient synthesis of oxime, demonstrating its utility in organic synthesis. This highlights the reagent's role in facilitating important chemical transformations (Kitahara et al., 2014).

Conversion to Nitriles : O-arylcarbamoylated hydroxylamine tosylate reacts with aldehydes to yield O-carbamoylated oximes, which can be further processed into nitriles, demonstrating the reagent's versatility in organic synthesis (Coşkun & Arikan, 1999).

Advanced Materials and Energetics

- Energetic Salts Synthesis : The nitrogen-rich 1,3,4,5-tetraamino-1,2,4-triazolium cation, produced from this compound, has been used to create energetic salts. These salts have applications in materials science due to their high heats of formation and detonation properties (Yocca et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

O-tosylhydroxylamine has shown potential in the synthesis of secondary amides and nitriles from ketones and aldehydes respectively . It has also been used in the synthesis of the highly energetic 1,5-diaminotetrazole-4N-oxide . These studies suggest that this compound could have further applications in the synthesis of other chemical compounds.

properties

IUPAC Name |

amino 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIJQSLFIIMPOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401044900 |

Source

|

| Record name | Amino 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52913-14-1 |

Source

|

| Record name | Amino 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401044900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | amino 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)

![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2369768.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2369773.png)